molecular formula C16H19BrN4O2S B2944925 6-bromo-N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide CAS No. 1427987-08-3

6-bromo-N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide

Cat. No. B2944925
CAS RN: 1427987-08-3
M. Wt: 411.32
InChI Key: TZPJOCNRPWAGMD-UHFFFAOYSA-N
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Description

The compound “6-bromo-N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide” is a complex organic molecule. It contains several functional groups including a bromo group, a carboxamide group, a pyridine ring, a thiazole ring, and a morpholine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the bromo group could be introduced via a halogenation reaction, the carboxamide group could be formed via a condensation reaction, and the rings could be formed via cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the morpholine ring and the pyridine ring would introduce polarity into the molecule. The bromine atom would be a site of high electron density .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions. For example, the bromo group could be replaced via a nucleophilic substitution reaction. The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of the molecule. The presence of a bromine atom could make the compound relatively heavy and potentially volatile .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. The morpholine ring is a common feature in many drugs and could play a role in binding to biological targets .

Safety and Hazards

The safety and hazards of this compound would depend on its exact properties. As with any chemical, handling it would require appropriate safety measures. The MSDS (Material Safety Data Sheet) for the compound would provide detailed information .

Future Directions

The future research directions for this compound could be vast. If it’s a novel compound, initial studies would likely focus on synthesizing it and characterizing its properties. If it’s a drug, future research could involve studying its pharmacokinetics and pharmacodynamics, testing it in preclinical and clinical trials, and optimizing its formulation for drug delivery .

properties

IUPAC Name

6-bromo-N-[4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O2S/c1-10-6-21(7-11(2)23-10)8-12-9-24-16(18-12)20-15(22)13-4-3-5-14(17)19-13/h3-5,9-11H,6-8H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPJOCNRPWAGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CSC(=N2)NC(=O)C3=NC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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